![molecular formula C12H11F3O2 B13727995 8-(Trifluoromethyl)-1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-ol](/img/structure/B13727995.png)
8-(Trifluoromethyl)-1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD31735684, also known as 8-Hydroxy-8-(trifluoromethyl)-2,6,7,8-tetrahydro-1H, is a compound with significant interest in various scientific fields. This compound is characterized by its unique chemical structure, which includes a trifluoromethyl group and a hydroxy group, making it a valuable subject for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD31735684 typically involves the introduction of the trifluoromethyl group and the hydroxy group into a suitable precursor molecule. Common synthetic routes include:
Nucleophilic Substitution Reactions: These reactions often involve the substitution of a leaving group with a trifluoromethyl group using reagents like trifluoromethyl iodide.
Hydroxylation Reactions:
Industrial Production Methods
Industrial production of MFCD31735684 may involve large-scale chemical reactors where the above synthetic routes are optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
MFCD31735684 undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halogens, amines
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Alcohols, alkanes
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
MFCD31735684 has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of MFCD31735684 involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and hydroxy group play crucial roles in its activity:
Molecular Targets: Enzymes, receptors
Pathways Involved: Signal transduction pathways, metabolic pathways
Comparison with Similar Compounds
MFCD31735684 can be compared with other similar compounds to highlight its uniqueness:
8-Hydroxy-8-(trifluoromethyl)-2,6,7,8-tetrahydro-1H: Similar in structure but may differ in the position of functional groups.
Trifluoromethylated Hydroxy Compounds: Share the trifluoromethyl group but differ in other substituents.
Hydroxylated Compounds: Contain hydroxy groups but lack the trifluoromethyl group.
Conclusion
MFCD31735684 is a compound with significant potential in various scientific fields Its unique chemical structure and reactivity make it a valuable subject for research and industrial applications
Properties
Molecular Formula |
C12H11F3O2 |
|---|---|
Molecular Weight |
244.21 g/mol |
IUPAC Name |
8-(trifluoromethyl)-1,2,6,7-tetrahydrocyclopenta[e][1]benzofuran-8-ol |
InChI |
InChI=1S/C12H11F3O2/c13-12(14,15)11(16)5-3-7-1-2-9-8(10(7)11)4-6-17-9/h1-2,16H,3-6H2 |
InChI Key |
HSYDVMDPGDHFKP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=C1C=CC3=C2CCO3)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


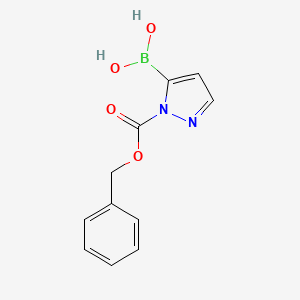
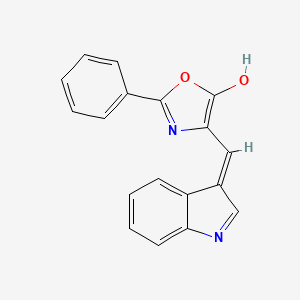
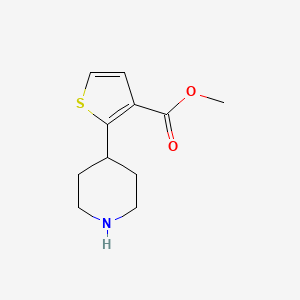
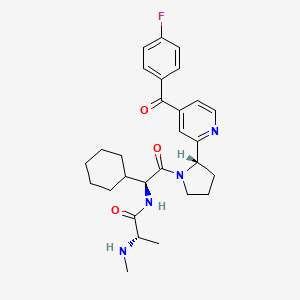
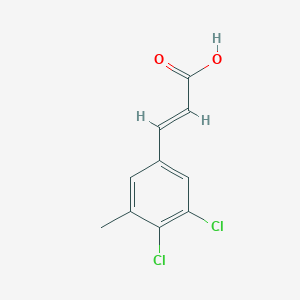
![4,4'-Dimethyl-[1,1'-biphenyl]-3,3'-disulfonic acid](/img/structure/B13727942.png)
![1,1,3-trimethyl-2-((1E,3E,5E)-5-(1,1,3-trimethyl-1H-benzo[e]indol-2(3H)-ylidene)penta-1,3-dien-1-yl)-1H-benzo[e]indol-3-ium iodide](/img/structure/B13727947.png)
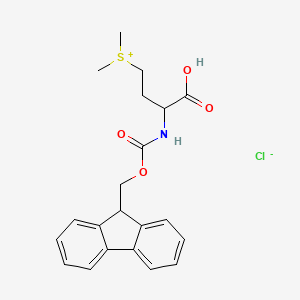
![(3R)-3-hydroxy-2-[2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]-2,3-dihydrofuro[3,2-g]chromen-7-one](/img/structure/B13727974.png)
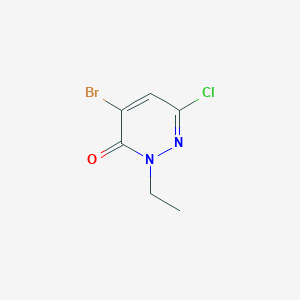
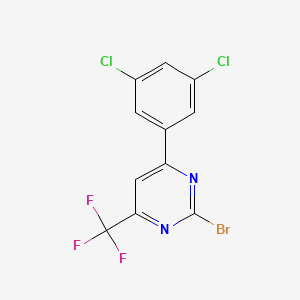
![N-(4-Arsorylphenyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B13727990.png)
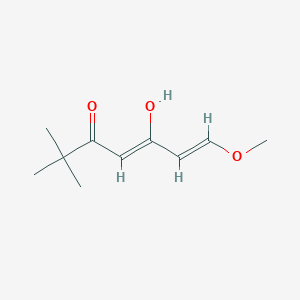
![1-[2-(3-Chloro-phenyl)-ethyl]-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B13728010.png)
